![molecular formula C25H25BrCl2FN3O5S2 B12377240 N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)
N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide: is a complex organic compound characterized by its unique structural features
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide typically involves multiple steps, including the introduction of bromine, fluorine, and sulfonyl groups into the aromatic rings. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound may be used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool for understanding biochemical pathways.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its unique properties may allow it to target specific molecular pathways involved in disease processes, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
類似化合物との比較
Uniqueness: What sets N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide apart is its combination of bromine, fluorine, and sulfonyl groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C25H25BrCl2FN3O5S2 |
|---|---|
分子量 |
681.4 g/mol |
IUPAC名 |
N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C25H25BrCl2FN3O5S2/c1-15-7-23(29)22(26)12-24(15)31-39(35,36)25-4-3-20(8-17(25)13-32-5-6-37-14-16(32)2)30-38(33,34)21-10-18(27)9-19(28)11-21/h3-4,7-12,16,30-31H,5-6,13-14H2,1-2H3/t16-/m1/s1 |
InChIキー |
ULBHGKXUHYSORN-MRXNPFEDSA-N |
異性体SMILES |
C[C@@H]1COCCN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)NC4=CC(=C(C=C4C)F)Br |
正規SMILES |
CC1COCCN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)NC4=CC(=C(C=C4C)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


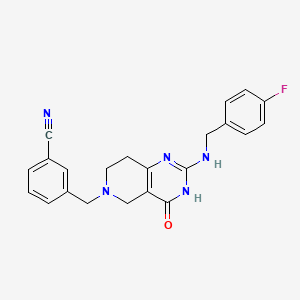
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
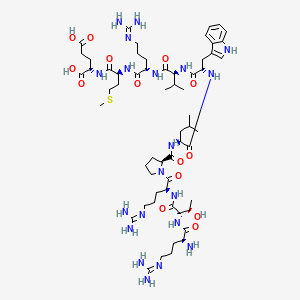
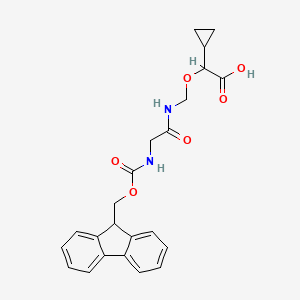
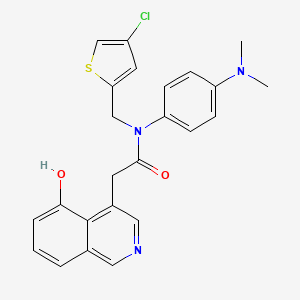

![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
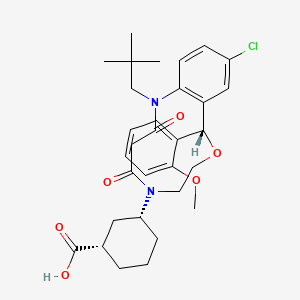
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)
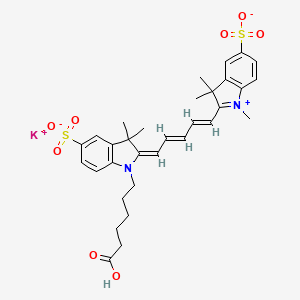
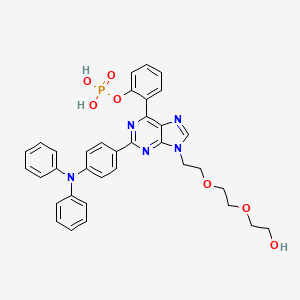
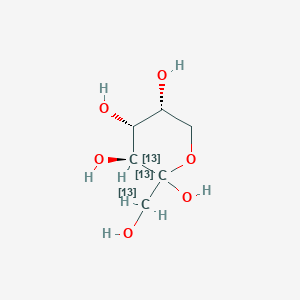
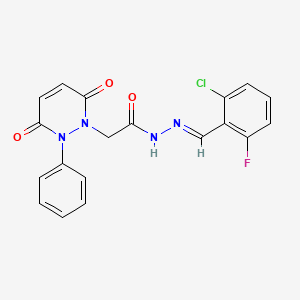
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate](/img/structure/B12377233.png)
